4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine
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Overview
Description
4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a piperidine ring, a triazolopyrazine moiety, and difluorinated carbonyl groups. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
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Formation of the Triazolopyrazine Core: : The triazolopyrazine core can be synthesized by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyrazine carboxylic acids. The reaction is typically carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) under reflux conditions .
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Introduction of the Piperidine Ring: : The piperidine ring can be introduced through nucleophilic substitution reactions. For instance, a halogenated piperidine derivative can react with the triazolopyrazine core in the presence of a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF) .
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Difluorination: : The difluorinated carbonyl group can be introduced by reacting the intermediate compound with a difluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Hydroxyl derivatives of the carbonyl group.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases.
Biological Studies: It is used in studies to understand its effects on cell cycle regulation and apoptosis induction in cancer cells.
Drug Development: The compound serves as a lead structure for the development of new anticancer agents with improved efficacy and reduced toxicity.
Mechanism of Action
The mechanism of action of 4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine involves inhibition of specific kinases such as c-Met and VEGFR-2. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Foretinib: A known c-Met and VEGFR-2 inhibitor with a similar mechanism of action.
Cabozantinib: Another kinase inhibitor targeting c-Met and VEGFR-2, used in cancer therapy.
Crizotinib: A multi-kinase inhibitor with activity against c-Met and ALK kinases.
Uniqueness
4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine is unique due to its specific structural features, such as the difluorinated piperidine ring and the triazolopyrazine core. These features contribute to its high selectivity and potency as a kinase inhibitor, making it a valuable compound in the development of targeted cancer therapies .
Properties
Molecular Formula |
C17H22F2N6O |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C17H22F2N6O/c1-12-21-22-15-14(20-6-11-25(12)15)23-7-2-13(3-8-23)16(26)24-9-4-17(18,19)5-10-24/h6,11,13H,2-5,7-10H2,1H3 |
InChI Key |
UQSXZNVFQKKYMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)C(=O)N4CCC(CC4)(F)F |
Origin of Product |
United States |
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